5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid

Description

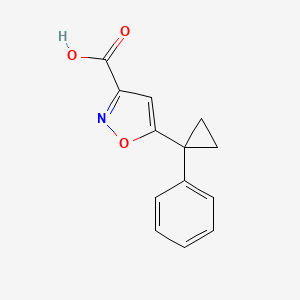

5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid: is a heterocyclic compound that features a cyclopropyl group attached to a phenyl ring, and an oxazole ring substituted with a carboxylic acid group

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c15-12(16)10-8-11(17-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |

InChI Key |

GNVCNPMSMKTZKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C3=CC(=NO3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl ketones and nitrile oxides, which undergo a [3+2] cycloaddition reaction to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted oxazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxazole rings provide a rigid framework that can fit into the active sites of enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

- 5-(1-phenylcyclopropyl)-1,2-oxazole-4-carboxylic acid

- 5-(1-phenylcyclopropyl)-1,2-thiazole-3-carboxylic acid

- 5-(1-phenylcyclopropyl)-1,2-oxazole-3-sulfonic acid

Comparison: Compared to its analogs, 5-(1-phenylcyclopropyl)-1,2-oxazole-3-carboxylic acid is unique due to the position of the carboxylic acid group on the oxazole ring, which can influence its reactivity and binding properties. The presence of the cyclopropyl group also imparts additional steric hindrance and rigidity, affecting its overall chemical behavior and interactions with biological targets.

Biological Activity

5-(1-Phenylcyclopropyl)-3-isoxazolecarboxylic acid is a compound of interest due to its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its role in various pharmacological activities. The cyclopropyl group contributes to its unique structural characteristics, potentially influencing its interaction with biological targets.

Immunosuppressive Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant immunosuppressive effects. A study highlighted that certain isoxazole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting a potential mechanism for modulating immune responses .

Table 1: Summary of Immunosuppressive Activity

| Compound | Activity | Model |

|---|---|---|

| MM3 | Strong inhibition of TNF-α production | Human whole blood cultures |

| MM3 | Induction of apoptosis via caspases | Jurkat cells |

| This compound | Potential immunomodulatory effects | PBMC proliferation assays |

Anti-inflammatory Effects

The compound has been observed to possess anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of inflammatory cytokines, such as TNF-α, in response to immune stimuli . This suggests a dual role in both immunosuppression and inflammation modulation.

Antiproliferative Activity

Further investigations into the antiproliferative effects revealed that certain isoxazole derivatives can inhibit cancer cell lines effectively. The mechanism appears to involve the induction of apoptosis through various pathways, including the activation of caspases and modulation of NF-κB signaling pathways .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Compound Concentration (μM) | % Inhibition |

|---|---|---|

| A549 (lung cancer) | 10 | 75 |

| HeLa (cervical cancer) | 5 | 65 |

| MCF-7 (breast cancer) | 20 | 80 |

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The compound appears to promote apoptosis in cancer cells while simultaneously suppressing excessive immune responses.

Key Findings from Case Studies

- Immunomodulation : In a mouse model, administration of the compound resulted in reduced graft rejection rates, indicating its potential use in transplant medicine .

- Cancer Therapy : A study involving human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.